N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a chloro-fluoro phenyl group, a thiazole ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the core thiazole ring. This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the nitro group, if present, to form amines.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazoles and phenyl derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.
Medicine: The compound may have potential as a lead compound in drug discovery, particularly for diseases where modulation of specific biological pathways is required.
Industry: In the chemical industry, it can be used as an intermediate in the production of various fine chemicals and materials.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide depends on its specific biological target. It may involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)acetamide: Similar structure but lacks the thiazole and urea moieties.
N-(3-chloro-4-fluorophenyl)thiazol-4-ylacetamide: Similar structure but lacks the urea moiety.
N-(3-chloro-4-fluorophenyl)urea: Similar structure but lacks the thiazole ring.
Uniqueness: N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is unique due to the combination of the chloro-fluoro phenyl group, the thiazole ring, and the urea moiety, which together contribute to its distinct chemical and biological properties.
This compound represents a promising candidate for further research and development across multiple scientific disciplines
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Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2S/c1-11-3-2-4-12(7-11)23-18(27)25-19-24-14(10-28-19)9-17(26)22-13-5-6-16(21)15(20)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYLLJGYBICZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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